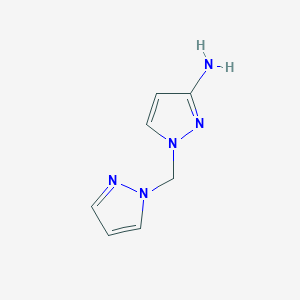

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVSSXXUFZJQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation

Pyrazole rings are classically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For the target molecule, this method can be applied to both rings:

Synthesis of 1H-pyrazol-3-amine :

Reacting hydrazine with a β-ketoester (e.g., ethyl 3-ketobutanoate) under acidic conditions yields 1H-pyrazol-3-amine. This mirrors methodologies described in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, where methylhydrazine and diethyl butynedioate undergo condensation.

Synthesis of 1H-pyrazole-1-methanol :

Using a substituted hydrazine (e.g., methylhydrazine) with a β-ketoaldehyde derivative could generate a pyrazole bearing a hydroxymethyl group at the 1-position. Subsequent oxidation or halogenation may be required to activate the methylene bridge site.

Alkyne-Based Cyclization

Modern approaches utilize alkynes as precursors. For example, copper-catalyzed cyclization of hydrazines with terminal alkynes offers regiocontrol, as demonstrated in the synthesis of 5-bromo-1-methylpyrazoles. Adapting this, propiolic acid derivatives could react with methylhydrazine to form the requisite pyrazole cores.

Methylene Bridge Installation Strategies

Nucleophilic Alkylation

The amine-bearing pyrazole (1H-pyrazol-3-amine) can react with a chloromethylpyrazole derivative (1-(chloromethyl)-1H-pyrazole) in the presence of a base (e.g., K₂CO₃) to form the methylene linkage. This method parallels tert-butyl carbamate formation in the patented synthesis, where nucleophilic substitution is employed.

Example Protocol :

- Dissolve 1H-pyrazol-3-amine (10 mmol) and 1-(chloromethyl)-1H-pyrazole (10 mmol) in dry DMF.

- Add K₂CO₃ (15 mmol) and heat at 60°C for 12 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Mannich Reaction

A three-component Mannich reaction between 1H-pyrazol-3-amine, formaldehyde, and a second pyrazole could directly install the methylene bridge. However, this requires careful pH control to avoid over-alkylation or polymerization.

Reductive Amination

Condensing 1H-pyrazol-3-amine with a pyrazole aldehyde (e.g., 1H-pyrazole-1-carbaldehyde) using a reducing agent like NaBH₃CN may yield the target compound. This method is less explored for pyrazole systems but has precedent in aromatic amine alkylation.

Protection-Deprotection Sequences

Given the susceptibility of the primary amine to electrophilic attack, temporary protection (e.g., as a tert-butyl carbamate) during methylene bridge formation is advisable. The patented route for 5-bromo-1-methylpyrazol-3-amine employs this strategy, using trifluoroacetic acid for final deprotection.

Stepwise Example :

- Protect 1H-pyrazol-3-amine as tert-butyl carbamate using di-tert-butyl dicarbonate.

- Perform alkylation with 1-(chloromethyl)-1H-pyrazole.

- Deprotect with TFA/DCM to regenerate the free amine.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes based on analogous methodologies:

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Alkylation | 1H-pyrazol-3-amine, 1-(chloromethyl)-1H-pyrazole | K₂CO₃, DMF, 60°C | Straightforward, high atom economy | Requires pre-functionalized pyrazole |

| Mannich Reaction | 1H-pyrazol-3-amine, formaldehyde, 1H-pyrazole | Aqueous HCl, rt | One-pot synthesis | Low regioselectivity, side products |

| Reductive Amination | 1H-pyrazol-3-amine, 1H-pyrazole-1-carbaldehyde | NaBH₃CN, MeOH | Mild conditions | Limited substrate availability |

Mechanistic Insights and Optimization Considerations

- Cyclocondensation Kinetics : The rate of pyrazole formation is highly dependent on the electronic nature of the dicarbonyl component. Electron-withdrawing groups accelerate cyclization but may hinder subsequent alkylation steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for methylene bridge formation, while ethereal solvents favor cyclocondensation.

- Temperature Control : Low temperatures (-10°C to 0°C) are critical during hydrazine additions to prevent exothermic side reactions, as highlighted in the patented procedure.

Scalability and Industrial Feasibility

The nucleophilic alkylation route offers the greatest scalability potential, mirroring industrial practices for analogous compounds. Key considerations include:

- Cost of Starting Materials : 1-(Chloromethyl)-1H-pyrazole is commercially available but may require in-house synthesis via chlorination of 1H-pyrazole-1-methanol.

- Purification Infrastructure : Column chromatography, while effective for lab-scale isolation, necessitates alternative methods (e.g., crystallization) for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.

Materials Science: Pyrazole derivatives are used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the substituents on the pyrazole rings .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, F) enhance electrophilicity, which may improve interactions with biological targets like enzymes or bacterial membranes .

- Solubility : Smaller alkyl groups (e.g., methyl, ethyl) improve solubility, favoring pharmacokinetic profiles for oral bioavailability .

Key Observations :

Biological Activity

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, with the molecular formula C7H9N5, is a compound characterized by its dual pyrazole structure connected via a methylene bridge. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. The compound's potential as a lead in drug discovery highlights its significance in medicinal chemistry.

The structural features of this compound include:

- Molecular Weight : 163.18 g/mol

- Functional Groups : Amine and pyrazole rings

- Solubility : Varies based on substituents and solvent conditions

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, it has been reported to be effective against Mycobacterium tuberculosis, suggesting its potential role in treating tuberculosis and other infectious diseases .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It modulates enzyme activities related to inflammatory pathways, which may contribute to its therapeutic potential in inflammatory diseases. Research has indicated that it can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

The biological activity of this compound is largely attributed to its ability to bind effectively to specific biological targets, including enzymes involved in metabolic pathways. Interaction studies utilizing techniques such as fluorescence spectroscopy and molecular docking have elucidated its binding affinities and mechanisms of action .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Their biological activities can provide insights into the pharmacological potential of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | C8H11N5 | Contains a methyl group which may enhance lipophilicity |

| 1-Methyl-1H-pyrazol-3-amine | C5H8N4 | Lacks the second pyrazole ring but retains similar reactivity |

| 1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | C9H13N5 | Ethyl substitution may influence solubility and activity |

This table illustrates how structural modifications can affect biological activity, emphasizing the unique position of this compound in medicinal chemistry.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

Study 1: Antimicrobial Efficacy

In a study examining various pyrazole derivatives, it was found that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The compound's mode of action involved disrupting bacterial cell membranes, leading to cell lysis .

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound, demonstrating its ability to inhibit LPS-induced production of NO in macrophages. This suggests a potential application in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, such as condensation of hydrazines with carbonyl compounds or nucleophilic substitutions. For example, hydrazine derivatives can react with β-keto esters or α,β-unsaturated carbonyl compounds to form pyrazole cores . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or DMF for solubility), and catalysts (e.g., acetic acid for acid-mediated reactions). Post-synthesis purification via column chromatography and characterization by NMR, IR, and mass spectrometry are critical for confirming structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, distinguishing between pyrazole ring substituents (e.g., methyl vs. fluoromethyl groups) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., EI-MS m/z 249 for a related compound) .

- X-ray Crystallography : Resolves 3D atomic arrangements using SHELX programs for small-molecule refinement .

Q. What are the key physical and chemical properties influencing its reactivity?

- Lipophilicity : Fluorinated or hydrophobic substituents (e.g., trifluoromethyl) enhance membrane permeability and target binding .

- Thermal Stability : Melting points (e.g., 126–128°C for analogous pyrazoles) and decomposition profiles via TGA/DSC guide storage and handling .

- Acid-Base Behavior : The amine group enables protonation, affecting solubility and interaction with biological targets .

Advanced Research Questions

Q. How do substituents on the pyrazole rings modulate biological activity, and what structure-activity relationships (SAR) are observed?

Substituents critically influence bioactivity:

- Fluorinated Groups : Difluoromethyl or fluoroethyl moieties increase metabolic stability and binding affinity via steric and electronic effects. For example, 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine showed enhanced enzyme inhibition in cancer pathways .

- Hydrophobic Moieties : Trifluoromethyl groups improve hydrophobic interactions with protein pockets, as seen in antifungal pyrazole derivatives . Quantitative SAR (QSAR) models using density-functional theory (e.g., Colle-Salvetti correlation-energy formula) can predict electronic properties and optimize substituent selection .

Q. What computational strategies are used to predict target interactions and binding modes?

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450) or receptors, guided by crystallographic data .

- Density-Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates time-dependent conformational changes in target-ligand complexes under physiological conditions .

Q. How can conflicting data on biological activity be resolved, and what validation methods are recommended?

- Dose-Response Assays : Replicate studies across multiple cell lines (e.g., IC values for cytotoxicity) to confirm potency thresholds .

- Target Deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to validate specific enzyme/receptor dependencies .

- Meta-Analysis : Compare datasets from heterogeneous sources (e.g., ChEMBL, PubChem) to identify consensus targets .

Methodological Guidance for Experimental Design

Q. What in vitro assays are suitable for evaluating antifungal or anticancer potential?

- Antifungal Activity : Follow CLSI guidelines for broth microdilution assays against Candida or Aspergillus strains, using boscalid as a positive control .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include controls for apoptosis (e.g., caspase-3 activation) .

Q. How can crystallographic data improve mechanistic understanding?

- Co-Crystallization : Soak the compound with target proteins (e.g., kinases) and solve structures using SHELXL for refinement. Anomalous scattering data (e.g., bromine derivatives in ) enhance resolution .

- Electron Density Maps : Identify hydrogen bonds or halogen interactions between the compound and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.